2-[4-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)phenoxy]aceticacid
Description
2-[4-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid is a synthetic organic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group attached to an ethyl-substituted phenoxyacetic acid backbone. The Boc group serves as a protective moiety for amines during synthetic processes, enhancing stability and solubility in organic solvents . This compound is primarily utilized in pharmaceutical and agrochemical research, particularly in the development of peptide mimetics and enzyme inhibitors. Its molecular formula is C₁₅H₂₁NO₅, with a molecular weight of 295.33 g/mol (exact mass: 295.1420).
Properties
Molecular Formula |
C15H21NO5 |
|---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
2-[4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C15H21NO5/c1-10(16-14(19)21-15(2,3)4)11-5-7-12(8-6-11)20-9-13(17)18/h5-8,10H,9H2,1-4H3,(H,16,19)(H,17,18) |
InChI Key |
PGGPJLJOMCTKJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Protection of the Amine Group
Objective: To safeguard the amino functionality during subsequent chemical transformations, preventing undesired side reactions.
- The amino group is protected using di-tert-butyl dicarbonate (Boc2O) , a standard reagent for Boc-protection.
- The reaction typically occurs in an organic solvent such as dichloromethane (DCM) or ethyl acetate , with a base like sodium bicarbonate or triethylamine to facilitate the formation of the Boc-protected amino compound.
- Reaction conditions are generally maintained at 0–25°C for 12–24 hours to ensure complete conversion.
Aminoethyl phenol derivative + Boc2O → Boc-protected aminoethyl phenol derivative
Synthesis of Phenoxy-Acetic Acid Moiety
Objective: To generate the phenoxy-acetic acid fragment that will later be coupled with the protected aminoethyl chain.
- Phenol reacts with chloroacetic acid or bromoacetic acid under basic conditions, often using potassium carbonate or sodium hydroxide as the base, in solvents like acetone or dimethylformamide (DMF) .
- The reaction proceeds via nucleophilic substitution, forming phenoxyacetic acid .
- Temperature: Reflux (around 60°C)
- Duration: 4–8 hours
- Excess phenol or chloroacetic acid may be used to drive the reaction to completion.
Phenol + Chloroacetic acid → Phenoxyacetic acid
Coupling of Protected Aminoethyl Phenoxy-derivative with Phenoxy-Acetic Acid
Objective: To form the key carbon–carbon or carbon–nitrogen bond linking the aminoethyl phenoxy group to the acetic acid moiety.
- Utilize carbodiimide-mediated coupling , typically with N,N’-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) , in the presence of hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to activate the carboxylic acid.
- The reaction is performed in anhydrous solvents such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures (25–40°C ).
- The Boc group remains stable under these conditions, ensuring selective coupling.
- Duration: 12–24 hours
- Stirring under inert atmosphere (nitrogen or argon) enhances yield and purity.
Boc-protected aminoethyl phenol derivative + phenoxyacetic acid derivative → Coupled product
Deprotection of the Boc Group
Objective: To remove the Boc protecting group, revealing the free amine if necessary for further functionalization or biological activity.
- Acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane , are employed.
- Reaction occurs at 0–25°C for 1–2 hours .
- The resulting product can be purified by standard extraction and crystallization techniques.
Purification and Characterization
- Crystallization from suitable solvents such as ethanol , ethyl acetate , or hexane .
- Chromatography techniques like flash chromatography or prep-HPLC may be employed for high purity.
- Confirm structure via NMR spectroscopy , mass spectrometry , and IR spectroscopy .
- Melting point determination and elemental analysis further verify purity.
Data Table: Summary of Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Protection | Boc2O, NaHCO3 | DCM or EtOAc | 0–25°C | 12–24h | Complete protection |
| Phenoxyacetic acid synthesis | Phenol, chloroacetic acid, K2CO3 | Acetone | Reflux (~60°C) | 4–8h | Nucleophilic substitution |
| Coupling | DCC/HOBt, base | DCM or DMF | Room temp | 12–24h | Activation of carboxylic acid |
| Deprotection | TFA | DCM | 0–25°C | 1–2h | Removal of Boc group |
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Scientific Research Applications
2-[4-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid involves the protection and deprotection of amine groups. The Boc group protects the amine from unwanted reactions, allowing for selective chemical transformations. Upon deprotection, the free amine can participate in various biochemical and chemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[4-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid with structurally related compounds, focusing on substituents, functional groups, and applications:
Key Structural and Functional Differences
Amino Protection: The Boc group in the target compound contrasts with benzyloxycarbonyl (Cbz) or tetrazole moieties in analogs (e.g., CAS 140426-23-9), which alter solubility and deprotection kinetics .
Substituent Effects :
- Ethyl vs. Cyclopropyl : The ethyl group in the target compound offers moderate steric hindrance, whereas cyclopropyl analogs (e.g., CAS 103500-22-7) exhibit enhanced conformational rigidity for receptor binding .
- Adamantyl vs. Methoxy : Adamantyl derivatives (CAS 52804-26-9) significantly increase lipophilicity, favoring blood-brain barrier penetration, while methoxy groups (CAS 88920-24-5) improve metabolic stability .
Bioactivity : Tetrazole-containing analogs (e.g., CAS 140426-23-9) demonstrate higher acidity (pKa ~3.04) due to the tetrazole ring, making them suitable for ionic interactions in enzyme inhibition .
Biological Activity
2-[4-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid, commonly referred to as TBC-phenoxyacetic acid, is a synthetic compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This compound is characterized by its unique structural features, which include a phenoxy group and a tert-butoxycarbonyl (Boc) amino group, contributing to its pharmacological properties.
- IUPAC Name : 2-[4-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid
- Molecular Formula : C15H21NO5
- CAS Number : 64318-33-8
- Molecular Weight : 295.34 g/mol
- Purity : ≥95%
Structure
The compound's structure can be represented as follows:
Physical Form
- Appearance : Powder
- Storage Temperature : Room temperature
The biological activity of TBC-phenoxyacetic acid is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in metabolic pathways. Research indicates that the compound may exhibit anti-inflammatory and antioxidant properties, which are critical in managing oxidative stress-related diseases.
Case Studies and Research Findings
-
Cytotoxicity Studies :
- A study evaluating the cytotoxic effects of TBC-phenoxyacetic acid on A549 lung cancer cells demonstrated significant cytotoxicity at certain concentrations. The compound induced oxidative stress by increasing reactive oxygen species (ROS) levels, leading to cell death. The results indicated a dose-dependent response with statistical significance (p < 0.05) when compared to control groups .
- Anti-inflammatory Effects :
- Oxidative Stress Modulation :
Summary of Findings Table
| Study Focus | Findings | Statistical Significance |
|---|---|---|
| Cytotoxicity in A549 Cells | Induced ROS levels; reduced cell viability | p < 0.05 |
| Anti-inflammatory Response | Modulated IL-6 release | p < 0.01 |
| Oxidative Stress | Increased CAT activity; decreased GSH | p < 0.05 |
Q & A
Q. Q1. What are the established synthetic routes for 2-[4-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sequential protection-deprotection strategies. Key steps include:
- Amine Protection: Introduction of the tert-butoxycarbonyl (Boc) group to protect the primary amine, often using Boc-anhydride in dichloromethane with a base like DMAP .
- Coupling Reactions: Phenoxyacetic acid derivatives are formed via nucleophilic aromatic substitution or Mitsunobu reactions, requiring anhydrous conditions and catalysts such as Pd(OAc)₂ .
- Deprotection: Acidic conditions (e.g., TFA/DCM) remove the Boc group while preserving the phenoxyacetic acid backbone .
Critical Factors: Temperature (0–25°C), solvent polarity (THF vs. DMF), and stoichiometric ratios of reagents significantly impact yield. For example, excess Boc-anhydride (>1.2 eq) improves amine protection efficiency .
Q. Q2. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm structural integrity. Key signals include the Boc group’s tert-butyl protons (δ 1.2–1.4 ppm) and the acetic acid carbonyl (δ 170–175 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 323.16 for C₁₆H₂₁NO₅) .
- HPLC-PDA: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .
Note: TLC (silica gel, ethyl acetate/hexane) is a rapid preliminary check but lacks quantification accuracy .
Advanced Research Questions
Q. Q3. How does the Boc group influence the compound’s stability under acidic or basic conditions, and what are the implications for peptide synthesis?
Methodological Answer:
- Acidic Conditions: The Boc group is stable in mild acids (e.g., acetic acid) but cleaved by strong acids (TFA, HCl/dioxane). This allows selective deprotection in multi-step syntheses .
- Basic Conditions: The phenoxyacetic acid moiety may undergo ester hydrolysis under strong bases (e.g., NaOH), necessitating pH control (pH 7–9) during coupling reactions .
Application in Peptide Synthesis: The Boc group enables orthogonal protection strategies. For example, it can be retained during solid-phase peptide synthesis (SPPS) while other groups (e.g., Fmoc) are removed, reducing side reactions .
Q. Q4. What computational methods are suitable for predicting the compound’s reactivity or binding affinity in drug discovery?
Methodological Answer:
- Density Functional Theory (DFT): Models electron distribution to predict nucleophilic/electrophilic sites. For instance, the Boc-protected amine shows lower electrophilicity (≈−0.15 eV) compared to the deprotected form .
- Molecular Docking (AutoDock Vina): Screens interactions with biological targets (e.g., enzymes). The phenoxyacetic acid moiety’s planar structure may favor π-π stacking with aromatic residues in active sites .
Validation: Compare computational results with experimental data (e.g., IC₅₀ values from enzyme inhibition assays) to refine models .
Q. Q5. How can researchers resolve contradictions in reported biological activities of structurally similar Boc-protected compounds?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing the ethyl group with cyclopropyl) and test against isogenic cell lines to isolate functional group contributions .
- Meta-Analysis: Cross-reference datasets from public repositories (ChEMBL, PubChem) to identify trends. For example, bulkier Boc analogs may exhibit reduced cell permeability but higher target specificity .
Case Study: Discrepancies in IC₅₀ values for similar compounds (e.g., 10 μM vs. 50 μM) may arise from assay conditions (e.g., serum concentration, incubation time) rather than structural differences .
Safety and Handling
Q. Q6. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats. The compound may cause skin/eye irritation (GHS Category 2) .
- Ventilation: Conduct reactions in a fume hood due to potential dust formation (H335: May cause respiratory irritation) .
- Spill Management: Neutralize acidic residues with sodium bicarbonate before disposal. Collect solid waste in sealed containers labeled “Halogenated Organic Waste” .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
